7-Methylquinoline hydrochloride

tumorigenicity carcinogenicity screening methylquinoline isomer safety

Choose 7-Methylquinoline hydrochloride (CAS 3007-42-9) as your non-tumorigenic methylquinoline reference. Unlike 4- and 8-methylquinoline, it shows zero tumor incidence in SENCAR mouse skin assays, making it an ideal negative control for carcinogenesis studies. Its reversible, noncompetitive MAO-A allosteric inhibition reliably differentiates active-site from regulatory-site effects. Use this split-response genotoxic tool (positive Ames, negative UDS) to validate assay cascades. For corrosion science, its intermediate DFT parameters (ΔE=1.797 eV) enable rational inhibitor tuning. The hydrochloride salt guarantees superior aqueous solubility for consistent bioassay preparation.

Molecular Formula C10H10ClN
Molecular Weight 179.64 g/mol
Cat. No. B13268790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methylquinoline hydrochloride
Molecular FormulaC10H10ClN
Molecular Weight179.64 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=CC=N2)C=C1.Cl
InChIInChI=1S/C10H9N.ClH/c1-8-4-5-9-3-2-6-11-10(9)7-8;/h2-7H,1H3;1H
InChIKeyDYPYMMFKBUCIHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methylquinoline Hydrochloride (CAS 3007-42-9): Compound-Class Identity, Physicochemical Profile, and Procurement-Grade Specifications


7-Methylquinoline hydrochloride (CAS 3007-42-9; free base CAS 612-60-2) is a heterocyclic aromatic compound belonging to the methylquinoline isomer family, specifically the C7-methyl-substituted quinoline . The free base is a white-to-beige crystalline solid at ambient temperature (mp 35–37 °C, bp 258 °C) with low intrinsic water solubility (<0.1 g/100 mL at 20 °C, logP 2.54); formation of the hydrochloride salt substantially enhances aqueous solubility, making it the preferred physical form for biological assay preparation and aqueous-phase reaction chemistry [1]. Seven positional methylquinoline isomers exist, and their physicochemical, toxicological, and biochemical properties diverge markedly with methyl-group position, a fact central to procurement decision-making [2].

Why 7-Methylquinoline Hydrochloride Cannot Be Interchanged with Other Methylquinoline Isomers: The Substitution-Position Problem


The seven isomeric methylquinolines are not functionally interchangeable despite sharing the molecular formula C10H9N and molecular weight (143.19 g/mol). The position of the single methyl substituent on the quinoline nucleus dictates the electron density distribution across the π-system, directly controlling metabolic activation pathways, DNA-reactivity profiles, enzyme-inhibition mechanisms, and physicochemical handling characteristics [1]. For example, 4-methylquinoline is a potent hepatocarcinogen and tumor initiator, while 7-methylquinoline is not significantly tumorigenic in identical assay conditions [2]. Similarly, 8-methylquinoline is a liquid at room temperature (mp −80 °C), whereas 7-methylquinoline is a crystalline solid (mp 35–37 °C), creating marked differences in weighing, dissolution, and formulation workflows. Generic substitution across isomers therefore introduces uncontrolled variability in both biological readout and experimental reproducibility. The quantitative evidence below establishes exactly where 7-methylquinoline hydrochloride stands relative to its nearest comparators.

7-Methylquinoline Hydrochloride: Head-to-Head Comparative Evidence Across Tumorigenicity, Enzyme Inhibition, Genotoxicity, Physical Handling, and Corrosion-Related Electronic Structure


Tumor-Initiating Activity in SENCAR Mouse Skin: 7-Methylquinoline Is Non-Tumorigenic Versus Highly Active 4-Methylquinoline and Quinoline

In a direct head-to-head comparison, quinoline and all seven positional methylquinoline isomers were assayed at an identical total initiation dose of 7.5 mg per mouse on the skin of SENCAR female mice with TPA promotion. Quinoline induced tumors in 53% of mice (0.73 tumors/animal), and 4-methylquinoline induced tumors in 45% of mice (0.90 tumors/animal). 8-Methylquinoline induced tumors in 45% of mice (0.66 tumors/animal). In contrast, 7-methylquinoline, along with 2-, 3-, and 5-methylquinoline, did NOT exhibit significant tumorigenic activity in this assay [1]. The non-tumorigenic profile of 7-methylquinoline distinguishes it mechanistically from its 4- and 8-methyl positional analogs and from the parent quinoline, and is consistent with the hypothesis that a free C5–C6 position on the quinoline ring is required for metabolic epoxidation to the ultimate carcinogen [2].

tumorigenicity carcinogenicity screening methylquinoline isomer safety

Monoamine Oxidase A (MAO-A) Inhibition Mechanism: 7-Methylquinoline Acts as a Noncompetitive Inhibitor Distinct from Competitive 4- and 6-Methylquinoline

A comparative study of four methylquinoline isomers (4-, 6-, 7-, and 8-MQ) on type A monoamine oxidase (MAO-A) in human brain synaptosomal mitochondria revealed a fundamental mechanistic divergence: 4-MQ and 6-MQ inhibit MAO-A competitively, whereas 7-MQ and 8-MQ inhibit MAO-A noncompetitively [1]. The Ki value for the most potent isomer, 6-MQ, was 23.4 ± 1.8 μM against MAO-A (substrate Km for kynuramine: 46.2 ± 2.8 μM). All MQs were very weak inhibitors of MAO-B; 8-MQ did not inhibit MAO-B at all [1]. Inhibition by 7-MQ was completely reversible upon dialysis. The noncompetitive mode of 7-MQ means it binds to the enzyme or enzyme–substrate complex at a site distinct from the active site, a kinetic behavior not achievable with the competitive isomers 4-MQ and 6-MQ. This mechanistic distinction has been confirmed across human liver mitochondria, human placental mitochondria, and rat PC12h cell lines [1].

monoamine oxidase inhibition neurochemical pharmacology enzyme kinetics

Mutagenicity Ranking in Salmonella typhimurium TA100: 7-Methylquinoline Occupies a Distinct Intermediate Tier

The NTP Toxicological Summary for Methylquinolines collated comparative Ames test data in Salmonella typhimurium strain TA100. When all methylquinoline isomers were ranked against quinoline: 4-methylquinoline and 6-methylquinoline were more mutagenic than quinoline; 7-methylquinoline was comparable to quinoline; and 2-, 3-, 5-, and 8-methylquinoline were less mutagenic than quinoline [1]. In a separate UDS (unscheduled DNA synthesis) assay in rat hepatocytes, only 4- and 8-methylquinoline produced a positive response, while 2-, 6- (and by implication 7-) methylquinoline did not induce significant UDS [2]. This positions 7-methylquinoline in a defined intermediate genotoxicity tier: more mutagenic than the 2-/3-/5-/8-isomers in the Ames test, but negative for UDS induction unlike 4- and 8-methylquinoline, providing a nuanced genotoxic fingerprint distinct from every other isomer.

mutagenicity Ames test genotoxicity screening structure-activity relationship

Melting Point and Physical-State Differentiation: 7-Methylquinoline Is a Crystalline Solid at Room Temperature Versus Liquid 5- and 8-Methylquinoline

The three most commonly encountered methylquinoline positional isomers exhibit fundamentally different physical states at standard laboratory temperature (20–25 °C). 7-Methylquinoline (free base) has a melting point of 35–37 °C, making it a low-melting crystalline solid at ambient temperature . 8-Methylquinoline melts at −80 °C and is a liquid [1]. 5-Methylquinoline melts at 19 °C and is also a liquid near room temperature [2]. The boiling points further differ: 7-MQ 258 °C, 8-MQ 245–248 °C, 5-MQ 262.7 °C [1][2]. For the hydrochloride salt (CAS 3007-42-9), the enhanced aqueous solubility relative to the free base (<0.1 g/100 mL water) provides an additional formulation advantage for aqueous biological assay protocols [3]. These physical-state differences directly affect weighing accuracy, dissolution protocols, and compatibility with automated liquid-handling systems.

physicochemical property handling and formulation methylquinoline isomer solid-state chemistry

HOMO-LUMO Gap (ΔE) from DFT Calculations: 7-Methylquinoline Occupies an Intermediate Electronic Position Relevant to Corrosion Inhibition Ranking

A quantum chemical study employing DFT (DMol3, Material Studio) directly compared the electronic structures of 5-, 7-, and 8-methylquinoline as aluminium corrosion inhibitors in hydrochloric acid. The frontier orbital energies were computed as follows: 5-MeQ EHOMO = −4.969 eV, ELUMO = −3.092 eV, ΔE (HOMO-LUMO gap) = 1.877 eV; 7-MeQ EHOMO = −4.932 eV, ELUMO = −3.135 eV, ΔE = 1.797 eV; 8-MeQ EHOMO = −4.886 eV, ELUMO = −3.141 eV, ΔE = 1.745 eV [1]. The HOMO-LUMO gap follows the order 5-MeQ > 7-MeQ > 8-MeQ. Ionization potential (IP) and global hardness (η) follow the same trend: IP = 4.969, 4.932, 4.886 eV; η = 0.939, 0.899, 0.873 eV for 5-, 7-, and 8-MeQ respectively [1]. The study concluded that 5-MeQ exhibits the highest corrosion inhibition potential, with 7-MeQ intermediate and 8-MeQ lowest. Experimental weight-loss, EIS, and potentiodynamic polarization measurements in HCl confirmed the same ranking: 5-MeQ > 7-MeQ > 8-MeQ [2].

corrosion inhibition density functional theory HOMO-LUMO gap aluminium protection

Procurement-Guiding Application Scenarios for 7-Methylquinoline Hydrochloride Based on Quantified Comparative Evidence


Carcinogenicity Screening Panels Requiring a Non-Tumorigenic Methylquinoline Reference Compound

In regulatory toxicology or academic carcinogenesis research that requires a panel of structurally related heterocycles to establish structure–activity relationships, 7-methylquinoline hydrochloride serves as the non-tumorigenic methylquinoline reference. In the SENCAR mouse skin initiation assay, 7-methylquinoline produced zero significant tumor incidence at a total dose of 7.5 mg/mouse, in contrast to quinoline (53%), 4-methylquinoline (45%), and 8-methylquinoline (45%) under identical conditions [1]. This sharp differential enables its use as a negative-control scaffold when investigating the role of quinoline C5–C6 epoxidation in genotoxic carcinogenesis pathways.

Monoamine Oxidase A Allosteric Site Probing via Noncompetitive Inhibition

Biochemical and neuropharmacological laboratories studying MAO-A allosteric regulation can exploit the noncompetitive inhibition mechanism of 7-methylquinoline hydrochloride. Unlike 4-methylquinoline and 6-methylquinoline, which compete with substrate at the MAO-A active site, 7-methylquinoline binds at a distinct regulatory locus, producing noncompetitive kinetics that are completely reversible upon dialysis [1]. This mechanistic property makes it a valuable tool compound for differentiating active-site-directed effects from allosteric modulation in MAO-A enzymology and for screening allosteric MAO-A inhibitor candidates.

Calibrated Intermediate-Response Reference for Tiered Genotoxicity Screening Programs

Genetic toxicology laboratories operating tiered screening cascades (e.g., Ames test → UDS → in vivo micronucleus) can use 7-methylquinoline hydrochloride as a calibrated intermediate-response reference. Its mutagenicity in Salmonella TA100 is comparable to quinoline (higher than 2-, 3-, 5-, and 8-methylquinoline; lower than 4- and 6-methylquinoline), yet it is negative in the rat hepatocyte UDS assay, unlike the positive 4- and 8-isomers [1][2]. This uniquely split response profile—positive Ames, negative UDS—makes it an ideal compound for validating assay sensitivity and specificity across genotoxicity testing platforms.

Corrosion Inhibitor Electronic-Structure Reference Scaffold for Rational Derivative Design

For materials chemistry and corrosion science groups developing structure–activity relationships for quinoline-based aluminium corrosion inhibitors, 7-methylquinoline hydrochloride provides a well-characterized intermediate electronic structure. Its DFT-calculated HOMO-LUMO gap (ΔE = 1.797 eV), ionization potential (4.932 eV), and global hardness (0.899 eV) sit precisely between those of 5-MeQ (most efficient inhibitor) and 8-MeQ (least efficient) [1]. This intermediate position allows rational chemical modification of the 7-methylquinoline scaffold to tune electron-donating or electron-accepting character toward optimal inhibition efficiency, with the experimental weight-loss, EIS, and PDP data already confirming the predictive validity of the DFT parameter ranking [2].

Quote Request

Request a Quote for 7-Methylquinoline hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.